2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
Description
Chemical Structure: The compound features a benzo[7]annulene core (a seven-membered ring fused to a benzene ring) with partial hydrogenation (6,7,8,9-tetrahydro), two methoxy groups at positions 2 and 3, and a primary amine at position 5, stabilized as a hydrochloride salt. Molecular Formula: C₁₃H₂₀ClNO₂ . Molecular Weight: 257.76 g/mol . Key Properties:
- The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications.
- The partially saturated ring system reduces planarity, affecting membrane permeability and metabolic stability.
Properties
IUPAC Name |
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2;/h7-8,11H,3-6,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNJCJZINXXWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCCCC2=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride typically involves multiple steps:
Formation of the Benzoannulene Core: The initial step often involves the cyclization of appropriate precursors to form the benzoannulene core. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular Friedel-Crafts acylation.
Introduction of Methoxy Groups: The methoxy groups at positions 2 and 3 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Amine Functionalization: The amine group at position 5 is typically introduced through reductive amination or nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes nucleophilic acylation with electrophilic reagents. This reaction is typically performed under Schotten-Baumann conditions or using coupling agents in anhydrous solvents.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the acylating agent, followed by deprotonation. The hydrochloride salt requires neutralization (e.g., with Et₃N) to liberate the free amine for reactivity .
Condensation with Carbonyl Derivatives
The amine participates in condensation reactions with aldehydes/ketones to form Schiff bases or hydrazides.
Key Observation : Hydrazide formation (as in ) demonstrates the amine’s utility in constructing pharmacologically relevant hydrazone derivatives.
Demethylation of Methoxy Groups
The dimethoxy substituents undergo demethylation under acidic or Lewis acidic conditions, yielding catechol derivatives.
Application : Demethylation enhances hydrogen-bonding capacity, making the product suitable for metal coordination or antioxidant studies .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitution, primarily at the C4 position (meta to methoxy groups).
Regiochemical Note : Methoxy groups direct electrophiles to the meta position, but steric hindrance from the fused ring reduces reactivity compared to simpler aromatics .
Reductive Amination (Synthetic Origin)
The compound is synthesized via reductive amination of the corresponding ketone precursor (2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one).
Optimization : NaBH₃CN provides superior selectivity for primary amine formation over secondary byproducts .
Oxidation Reactions
The amine group can be oxidized to nitro or imine derivatives under controlled conditions.
Limitation : Overoxidation to nitro groups requires stringent temperature control.
Complexation with Metal Ions
The amine and methoxy groups facilitate coordination with transition metals.
| Metal Salt | Conditions | Complex Formed | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | [Cu(C₁₃H₁₈NO₂)Cl₂] | pH 3–9 | |
| Fe(NO₃)₃ | H₂O, 60°C, 6h | [Fe(C₁₃H₁₈NO₂ |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClNO
- Molecular Weight : 299.83 g/mol
- IUPAC Name : 2,3-dimethoxy-N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine;hydrochloride
- CAS Number : 17910-43-9
- PubChem CID : 24190372
Anticancer Research
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of benzoannulene compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated percent growth inhibitions (PGIs) ranging from moderate to high against cell lines such as OVCAR-8 and NCI-H40 .
Case Study Example :
In a study focusing on N-Aryl derivatives of oxadiazolamines, the compound displayed notable activity against several cancer types, indicating its potential as a lead compound for further development in anticancer therapies .
Neuropharmacology
The structural features of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride suggest possible applications in neuropharmacology. Compounds with similar structures have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Synthesis of Novel Therapeutics
The compound serves as a precursor or scaffold for synthesizing novel therapeutic agents. Its unique chemical structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility is crucial in drug design and development.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|---|
| 2,3-Dimethoxy-N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine | Anticancer | SNB-19, OVCAR-8 | 86.61%, 85.26% |
| Related Derivative | Anticancer | HOP-92 | 67.55% |
| Novel Synthesized Compound | Neuroprotective | Various Neuroblastoma Lines | TBD |
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups and amine functionality could facilitate binding to active sites or influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Structural and Electronic Effects
- Methoxy Substitution : The 2,3-dimethoxy configuration in the target compound creates an electron-rich aromatic system, enhancing interactions with receptors requiring π-π stacking or hydrogen bonding. Analogues lacking methoxy groups (e.g., CAS 51490-17-6) exhibit reduced electronic modulation .
- Amine Position : The primary amine at position 5 (target compound) vs. position 2 (CAS 51490-17-6) or 6 (CAS 2138090-58-9) alters the molecule’s dipole and spatial orientation, impacting target engagement .
Pharmacological Implications
- Hydrochloride Salt : The hydrochloride form improves bioavailability compared to free-base analogues (e.g., CAS 17910-26-8) .
Biological Activity
2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C16H26ClN2O2
- Molecular Weight : 302.84 g/mol
- CAS Number : 24190372
- IUPAC Name : 2,3-dimethoxy-N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine; hydrochloride
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anticancer agent, antifungal properties, and antioxidant effects.
Anticancer Activity
Research has indicated that compounds structurally related to 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen have shown promise in inducing apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis. Studies suggest that it can downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.
Antifungal Properties
Studies have reported significant antifungal activity against various pathogens:
- Example Study : A related compound demonstrated an IC50 value of approximately 2.44 µM against Fusarium oxysporum, indicating potent antifungal efficacy .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- Mechanism : It is believed to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.
Table 1: Summary of Biological Activities
Discussion
The diverse biological activities of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amines suggest their potential therapeutic applications. The compound's ability to induce apoptosis in cancer cells could be harnessed for cancer treatment strategies. Furthermore, its antifungal properties may provide a basis for developing new antifungal agents.
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multistep functionalization of the benzo[7]annulene core. Key steps include:
- Amination : Introduce the primary amine via nucleophilic substitution or reductive amination. For example, palladium-catalyzed coupling (e.g., Buchwald-Hartwig) under inert atmospheres (N₂/Ar) can enhance amine incorporation .
- Methoxy Group Installation : Use methylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃, DMF) to functionalize hydroxyl precursors .
- Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .
Optimization : Solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) minimize byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR : Analyze - and -NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with structurally similar compounds (e.g., 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) to validate shifts .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns. For example, a molecular weight of ~295 g/mol aligns with C₁₃H₁₈ClNO₂ .
- HPLC : Assess purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Waste Disposal : Segregate halogenated waste in labeled containers. Neutralize residual HCl with sodium bicarbonate before disposal .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Maintain SDS documentation per GHS classifications (e.g., H315, H319) .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved when analyzing this compound’s derivatives?
Methodological Answer:
- NMR Reanalysis : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic clusters for Cl vs. Br). Adjust ionization methods (e.g., APCI for non-polar derivatives) .
- Cross-Validation : Compare with analogs like 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride to identify common fragmentation patterns .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro bioactivity assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- pH Adjustment : Stabilize the amine hydrochloride at pH 4–6 (acetate buffer) to prevent hydrolysis. Monitor degradation via UPLC-MS over 24–72 hours .
- Lyophilization : Prepare lyophilized stocks in mannitol or sucrose to extend shelf life .
Q. How do structural modifications at the 5-amino position influence the compound’s pharmacological profile compared to analogs?
Methodological Answer:
- Amino vs. Hydroxyl : Replace the 5-amino group with hydroxyl (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol) to assess changes in receptor binding via SPR or radioligand assays. Hydroxyl analogs may exhibit reduced CNS penetration due to higher polarity .
- N-Methylation : Introduce N-methyl groups to evaluate metabolic stability (e.g., CYP450 inhibition assays). Methylated derivatives often show prolonged half-lives .
- Comparative Table :
| Analog | R-Group | Bioactivity | Source |
|---|---|---|---|
| Parent Compound | 5-NH₂·HCl | Moderate μ-opioid affinity | |
| 5-OH Derivative | 5-OH | Low CNS activity | |
| N-Methyl Derivative | 5-NHCH₃ | Enhanced metabolic stability |
Q. What computational methods predict the compound’s collision cross-section (CCS) for ion mobility spectrometry (IMS) studies?
Methodological Answer:
- Molecular Dynamics (MD) : Use software like MOE or Schrodinger to simulate gas-phase conformers. Compare CCS values with experimental IMS data (e.g., ~210 Ų for C₁₃H₁₈ClNO₂) .
- Machine Learning : Train models on PubChem datasets (e.g., CID 28293847 for 3-chloro analogs) to predict CCS with <5% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
